![molecular formula C22H17Br B13146380 1-Bromo-9-[(2-methylphenyl)methyl]anthracene CAS No. 130927-57-0](/img/structure/B13146380.png)
1-Bromo-9-[(2-methylphenyl)methyl]anthracene
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Overview
Description
1-Bromo-9-(2-methylbenzyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications . This compound features a bromine atom at the 1-position and a 2-methylbenzyl group at the 9-position of the anthracene core, which can significantly influence its chemical behavior and applications.
Preparation Methods
The synthesis of 1-Bromo-9-(2-methylbenzyl)anthracene typically involves the bromination of anthracene derivatives. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of light or other radical initiators . The reaction conditions often include:
Solvent: Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)
Temperature: Room temperature to reflux
Initiator: Light or a radical initiator such as azobisisobutyronitrile (AIBN)
Industrial production methods may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-9-(2-methylbenzyl)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as in Suzuki or Sonogashira cross-coupling reactions.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated anthracene derivative.
Common reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-9-(2-methylbenzyl)anthracene has several scientific research applications:
Medicine: Investigated for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism by which 1-Bromo-9-(2-methylbenzyl)anthracene exerts its effects is largely dependent on its chemical structure. The bromine atom and the 2-methylbenzyl group can influence the compound’s reactivity and interaction with other molecules. In photophysical applications, the compound can absorb light and undergo electronic transitions, making it useful in optoelectronic devices .
Comparison with Similar Compounds
1-Bromo-9-(2-methylbenzyl)anthracene can be compared with other anthracene derivatives, such as:
9-Bromoanthracene: Lacks the 2-methylbenzyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield, making it a benchmark compound in photophysical studies.
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Exhibits unique photophysical properties due to the presence of electron-withdrawing groups.
The uniqueness of 1-Bromo-9-(2-methylbenzyl)anthracene lies in its specific substitution pattern, which can influence its reactivity and applications in ways that differ from other anthracene derivatives.
Biological Activity
1-Bromo-9-[(2-methylphenyl)methyl]anthracene is an anthracene derivative that has garnered attention due to its potential biological activities. This compound is characterized by a bromine atom and a 2-methylphenylmethyl group attached to the anthracene framework, which may influence its chemical reactivity and biological interactions.
- Molecular Formula : C17H15Br
- Molecular Weight : 305.21 g/mol
- CAS Number : 130927-57-0
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine atom may enhance the compound's lipophilicity, facilitating its passage through cellular membranes and interaction with intracellular targets such as enzymes and receptors.
Biological Activities
- Anticancer Activity : Research indicates that anthracene derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways .
- Antimicrobial Properties : Some anthracene derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections . The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.
- Photodynamic Therapy (PDT) : Due to their ability to generate singlet oxygen upon light activation, anthracene derivatives are being explored for use in PDT for cancer treatment. The singlet oxygen produced can induce cell death selectively in tumor cells while sparing surrounding healthy tissue .
Study 1: Anticancer Efficacy
A study conducted on a series of brominated anthracenes, including this compound, revealed that these compounds could inhibit the proliferation of various cancer cell lines. The study utilized MTT assays to determine cell viability and found that the brominated derivatives exhibited IC50 values in the micromolar range .
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of several anthracene derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Table: Biological Activity Overview
Properties
CAS No. |
130927-57-0 |
---|---|
Molecular Formula |
C22H17Br |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-bromo-9-[(2-methylphenyl)methyl]anthracene |
InChI |
InChI=1S/C22H17Br/c1-15-7-2-3-8-16(15)14-20-19-11-5-4-9-17(19)13-18-10-6-12-21(23)22(18)20/h2-13H,14H2,1H3 |
InChI Key |
WKJVEFJLCBZKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=C3C(=CC4=CC=CC=C42)C=CC=C3Br |
Origin of Product |
United States |
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